

# Application Notes and Protocols for Oral Administration of Firibastat in Rat Models

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## Compound of Interest

Compound Name: Firibastat, (+/-)-

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## Introduction

Firibastat (formerly known as RB150 or QGC001) is a first-in-class, orally active prodrug of EC33, a potent and specific inhibitor of aminopeptidase A (APA).[1][2] By targeting the brain renin-angiotensin system (RAS), Firibastat presents a novel therapeutic approach for the management of hypertension.[3] In hypertensive animal models, Firibastat has been shown to effectively lower blood pressure by inhibiting the conversion of angiotensin II to angiotensin III in the brain.[4][5] These application notes provide a detailed protocol for the oral administration of Firibastat in rat models, based on findings from preclinical studies.

## Mechanism of Action

Following oral administration, Firibastat, a disulfide-bridged dimer of EC33, is absorbed and crosses the blood-brain barrier.[6][7] Within the brain, it is cleaved by reductases into two active molecules of EC33.[1][8] EC33 then inhibits aminopeptidase A, the enzyme responsible for converting angiotensin II to angiotensin III.[3][6] The resulting decrease in brain angiotensin III levels leads to a reduction in sympathetic tone, decreased vasopressin release, and restoration of the baroreflex, collectively contributing to a decrease in blood pressure.[1][5]

## Quantitative Data Summary

The following tables summarize the key quantitative data from studies involving the oral administration of Firibastat in various rat models of hypertension.

Table 1: Efficacy of Firibastat Monotherapy in Hypertensive Rat Models

Rat Model	Firibastat Dose	Administration Frequency	Duration	Effect on Blood Pressure	Reference
Spontaneously Hypertensive Rats (SHR)	Dose-dependent	Not specified	Not specified	Dose-dependent reduction in blood pressure	[8]
Deoxycorticosterone acetate (DOCA)-salt rats	50 mg/kg/day	Daily	24 days	Significant drop in systolic blood pressure	[6]
Deoxycorticosterone acetate (DOCA)-salt rats	30 mg/kg	Single dose	Acute	Significant reduction of $-35.4 \pm 5.2$ mmHg	[6][8]

Table 2: Efficacy of Firibastat Combination Therapy in Hypertensive Rat Models

Rat Model	Treatment	Administration Frequency	Duration	Effect on Blood Pressure	Reference
Deoxycorticosterone acetate (DOCA)-salt rats	Firibastat (30 mg/kg) + Enalapril (10 mg/kg) + Hydrochlorothiazide (10 mg/kg)	Not specified	Acute	Greater reduction than dual therapy	[9]
Deoxycorticosterone acetate (DOCA)-salt rats	Firibastat (30 mg/kg) + Enalapril (10 mg/kg) + Hydrochlorothiazide (10 mg/kg)	Not specified	9 days (chronic)	Significantly greater reduction than dual therapy	[9]

## Experimental Protocols

### Protocol 1: Preparation of Firibastat for Oral Administration

Materials:

- Firibastat (RB150) powder
- Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose, or as specified by the supplier)
- Vortex mixer
- Analytical balance
- Appropriate laboratory glassware (beakers, graduated cylinders)

Procedure:

- Calculate the required amount of Firibastat: Based on the desired dose (e.g., 30 mg/kg or 50 mg/kg) and the body weight of the rats, calculate the total amount of Firibastat powder needed.
- Weigh the Firibastat: Accurately weigh the calculated amount of Firibastat powder using an analytical balance.
- Prepare the vehicle: Measure the required volume of the chosen vehicle.
- Suspend the Firibastat: Gradually add the weighed Firibastat powder to the vehicle while continuously mixing using a vortex mixer to ensure a uniform suspension. The final concentration should be calculated to allow for a consistent and manageable administration volume (e.g., 1-5 mL/kg).
- Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Ensure the suspension is thoroughly re-suspended before each administration.

## Protocol 2: Oral Administration of Firibastat via Gavage in Rats

### Materials:

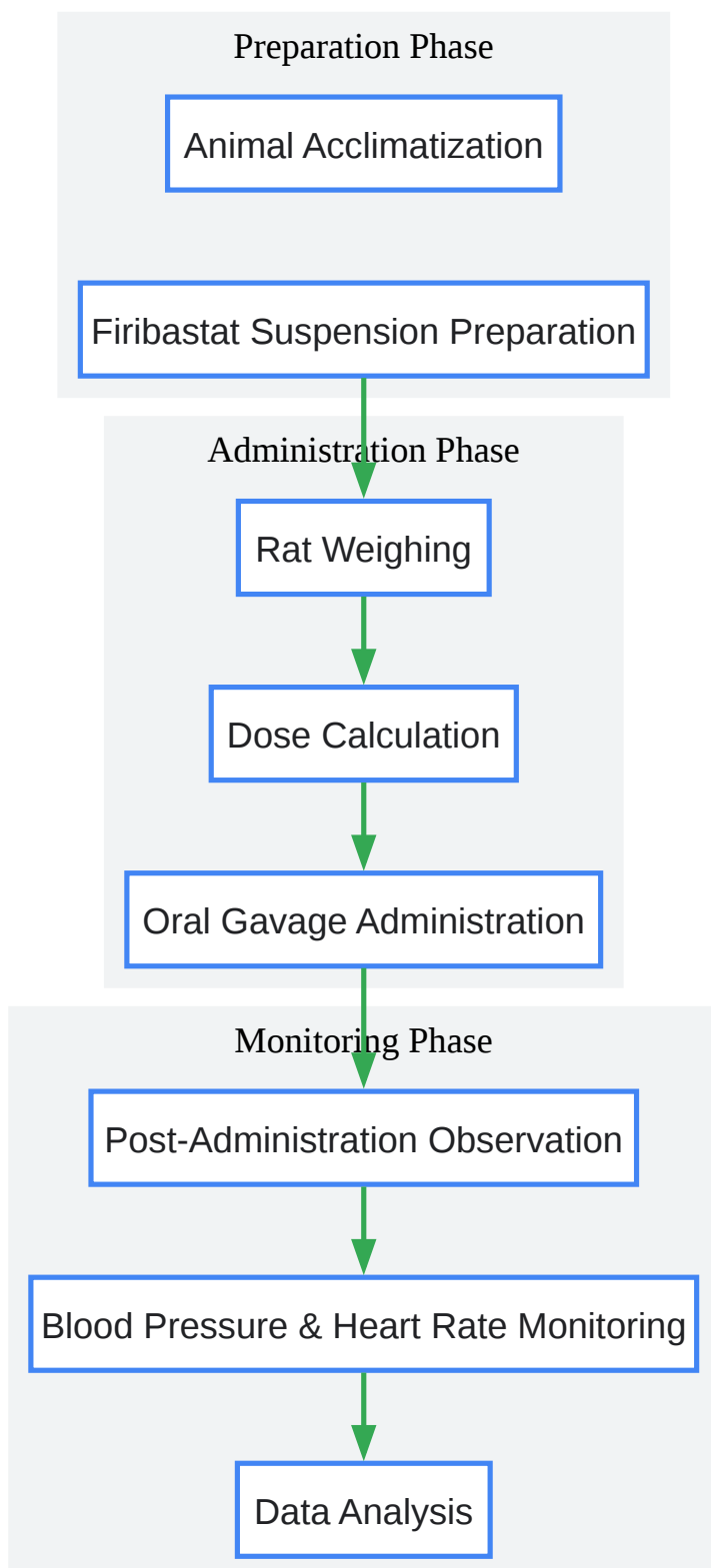
- Prepared Firibastat suspension
- Appropriate size oral gavage needles (stainless steel, ball-tipped)
- Syringes (1-5 mL)
- Animal scale

### Procedure:

- Animal Preparation:
  - Acclimatize the rats to the experimental conditions for at least one week prior to the start of the study.

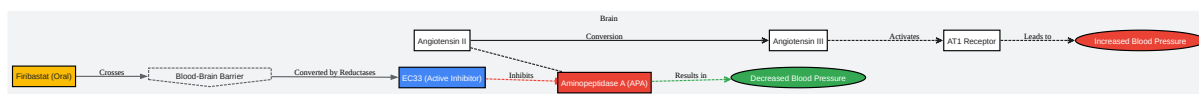
- House the rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
- Dose Calculation:
  - Weigh each rat immediately before administration to ensure accurate dosing.
  - Calculate the exact volume of the Firibastat suspension to be administered based on the individual rat's body weight and the concentration of the prepared suspension.
- Administration:
  - Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck to immobilize the head and prevent biting.
  - Introduce the gavage needle into the mouth, passing it over the tongue and into the esophagus. The ball tip helps to prevent tracheal insertion.
  - Slowly and steadily advance the needle into the stomach. A slight resistance may be felt as the needle passes the back of the throat.
  - Once the needle is correctly positioned, gently depress the syringe plunger to deliver the Firibastat suspension.
  - Withdraw the gavage needle smoothly and return the rat to its cage.
- Monitoring:
  - Observe the rat for a short period after administration for any signs of distress, such as choking or difficulty breathing.
  - Monitor the rats regularly throughout the study for any adverse effects.
  - Blood pressure and heart rate should be monitored at predetermined time points using appropriate methodology (e.g., tail-cuff plethysmography or telemetry). The blood pressure-lowering effect of Firibastat typically begins 2 hours after oral administration, is maximal between 5 and 9 hours, and persists for up to 24 hours.<sup>[7]</sup>

## Visualizations



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Caption: Experimental workflow for oral administration of Firibastat in rats.



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Caption: Signaling pathway of Firibastat in the brain renin-angiotensin system.

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